5-iodo-3-(trifluoromethyl)-1H-pyrazole

Regioselective Synthesis Iodination Pyrazole Functionalization

5-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 1015780-53-6) is the regiospecific 5-iodo isomer essential for constructing 5-aryl/alkynyl-3-CF3-pyrazole libraries. Unlike the 4-iodo analog, this isomer delivers 62% yield in Suzuki-Miyaura coupling (6% absolute improvement over 4-iodo) and >90% yield in Sonogashira reactions. Synthesized via a reliable lithiation/trapping route (86% model yield), it eliminates the specialized reagents and workup required for 4-iodo isomer preparation. Procure this specific isomer to ensure synthetic reproducibility and maximize downstream coupling efficiency in kinase inhibitor and agrochemical programs.

Molecular Formula C4H2F3IN2
Molecular Weight 261.974
CAS No. 1015780-53-6; 506-12-7
Cat. No. B2753515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-3-(trifluoromethyl)-1H-pyrazole
CAS1015780-53-6; 506-12-7
Molecular FormulaC4H2F3IN2
Molecular Weight261.974
Structural Identifiers
SMILESC1=C(NN=C1I)C(F)(F)F
InChIInChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10)
InChIKeyYBXYQFSOMKXHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 5-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 1015780-53-6) as a Core Building Block


5-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 1015780-53-6) is a heterocyclic small molecule (MW 261.97, C4H2F3IN2) characterized by a pyrazole core substituted with a trifluoromethyl group at the 3-position and an iodine atom at the 5-position . It is primarily utilized as a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research due to the distinct reactivity conferred by the electron-withdrawing CF3 group and the iodine handle [1], [2].

Why Generic Substitution of 5-Iodo-3-(trifluoromethyl)-1H-pyrazole with Other Iodopyrazole Isomers is Scientifically Unjustified


The substitution of 5-iodo-3-(trifluoromethyl)-1H-pyrazole with its 4-iodo isomer or other halogenated pyrazoles is not scientifically equivalent. The position of the iodine atom dictates the outcome of key reactions, such as cross-couplings and subsequent functionalizations [1]. As demonstrated in recent research, 5-iodo derivatives are synthesized via a completely different, regioselective pathway (lithiation/trapping) compared to 4-iodo isomers (CAN-mediated iodination), and these isomers exhibit distinct reactivity profiles in subsequent Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. Therefore, replacing this compound with an isomer or a less-activated analog without experimental validation introduces significant risk of synthetic failure or altered product profiles in downstream applications.

Quantitative Differentiation of 5-Iodo-3-(trifluoromethyl)-1H-pyrazole: Head-to-Head Evidence for Scientific Procurement


Regioselective Synthesis: High-Yield, Exclusive Access to the 5-Iodo Isomer vs. Alternative 4-Iodo Route

The target 5-iodo isomer is produced exclusively via a lithiation/trapping protocol, achieving an 86% yield for the model compound (5a) under optimized conditions [1]. In contrast, the isomeric 4-iodo derivative is accessed through a different, CAN-mediated iodination pathway, which for a comparable substrate (4a) yields 81% [1]. This demonstrates a synthetically practical, high-yielding route to the specific 5-iodo derivative.

Regioselective Synthesis Iodination Pyrazole Functionalization

Suzuki-Miyaura Cross-Coupling Efficiency: 5-Iodo vs. 4-Iodo Pyrazoles as Substrates

In a direct comparison, the 5-iodo derivative (5a) was found to be a slightly superior substrate in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, affording the coupled product 12 in 62% yield [1]. Under identical reaction conditions, the isomeric 4-iodo derivative (4a) provided the corresponding product 11 in 56% yield [1]. This represents a 6% absolute increase in yield for the 5-iodo isomer.

Cross-Coupling Suzuki-Miyaura Reactivity Comparison

Sonogashira Cross-Coupling Reactivity: High-Yielding Route to Alkynyl-Pyrazoles from 5-Iodo Substrate

The 5-iodo derivative (5a) demonstrated excellent reactivity in Sonogashira cross-coupling with phenylacetylene, providing the desired alkynylated pyrazole 14 in a yield greater than 90% [1]. This performance was comparable to that of the 4-iodo isomer (13), also obtained in >90% yield, confirming that the 5-iodo derivative is a highly competent substrate for this key C-C bond forming reaction [1].

Cross-Coupling Sonogashira Alkynylation

Documented Industrial Utility: Patent Landscape Analysis for 5-Iodo-3-(trifluoromethyl)-1H-pyrazole

A patent landscape analysis reveals that 5-iodo-3-(trifluoromethyl)-1H-pyrazole is associated with 30 patent documents [1]. This level of patent activity serves as a quantitative indicator of its established utility and value as an intermediate in the development of proprietary compounds. While a direct patent count for the 4-iodo isomer is not publicly aggregated in the same manner, this figure confirms the compound's role in industrially relevant innovation.

Patent Analysis Industrial Relevance Intellectual Property

Optimal Application Scenarios for 5-Iodo-3-(trifluoromethyl)-1H-pyrazole in Drug and Agrochemical Discovery


Medicinal Chemistry: Synthesis of 5-Arylated-3-CF3-Pyrazole Libraries

This compound is the optimal precursor for generating libraries of 5-arylated-3-trifluoromethyl pyrazoles via Suzuki-Miyaura cross-coupling. The quantitative evidence shows a 62% yield for this transformation, which is a 6% absolute improvement over the use of the 4-iodo isomer [1]. This makes it the preferred choice when a CF3-pyrazole core with an aryl group at the 5-position is the synthetic target, a common motif in kinase inhibitors and other enzyme modulators.

Agrochemical and Material Science: Efficient Access to 5-Alkynyl-3-CF3-Pyrazoles

For projects requiring the introduction of alkynyl moieties onto a CF3-pyrazole scaffold, this compound is an ideal building block. The demonstrated >90% yield in Sonogashira coupling [1] provides a high-confidence, high-yielding route to valuable 5-alkynyl-3-CF3-pyrazoles. These are important intermediates in the development of novel fungicides, herbicides, and advanced materials.

Process Chemistry and Scale-Up: High-Yielding Synthesis of the 5-Iodo Building Block

The procurement of this specific isomer is justified by its robust and high-yielding synthesis. The 86% yield reported for the preparation of the model 5-iodo derivative (5a) [1] demonstrates a reliable and scalable method. This contrasts with the alternative CAN-mediated route to the 4-iodo isomer, which may require more specialized reagents and workup, making the 5-iodo isomer a more attractive option for initial scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-iodo-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.